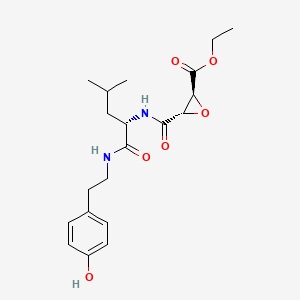
(2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate
説明
JPM-OEt is a broad spectrum cysteine cathepsin inhibitor.
生物活性
The compound (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data in a structured manner.
Chemical Structure and Properties
The chemical structure of the compound can be described using its IUPAC name and molecular formula. Its structure features an oxirane ring and a carbamoyl group, which are critical for its biological interactions.
Molecular Formula
- C : 18
- H : 24
- N : 2
- O : 4
Structural Representation
The compound's structure includes:
- An oxirane ring (epoxide)
- A carbamoyl group attached to a phenethylamine derivative
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyphenethylamine moiety suggests potential interactions with adrenergic receptors, which could influence neurotransmitter release and modulation.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antioxidant Activity : The presence of hydroxyl groups in the phenethylamine portion may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
| Study | Cell Type | Concentration | Effect |
|---|---|---|---|
| Study 1 | Neuronal Cells | 10 µM | Reduced oxidative stress markers |
| Study 2 | Hepatocytes | 5 µM | Inhibition of enzyme X activity |
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on rat models evaluated the neuroprotective effects of the compound during perinatal exposure. Results indicated a significant reduction in neuronal apoptosis when administered during critical developmental phases.
Case Study 2: Antioxidant Efficacy in Human Cell Lines
Another study focused on human cell lines exposed to oxidative stress. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.
Conclusion and Future Directions
The compound this compound shows promise due to its diverse biological activities, particularly in neuroprotection and antioxidant defense. Future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- Clinical trials to assess safety and efficacy in humans.
Continued exploration of this compound may lead to novel therapeutic applications in treating neurodegenerative diseases and conditions associated with oxidative stress.
科学的研究の応用
Antidiabetic Potential
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antidiabetic properties. For instance, the compound's ability to inhibit enzymes such as α-glucosidase and α-amylase has been explored. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.
In vitro studies have shown promising results, with IC50 values indicating effective inhibition at low concentrations. The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, which may enhance its therapeutic efficacy against diabetes-related complications .
Anticancer Activity
Another area of interest is the compound's potential anticancer activity. Similar oxirane derivatives have been investigated for their effects on cancer cell lines, showing cytotoxic effects that may be attributed to their ability to induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Drug Development
The unique structure of (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate positions it as a candidate for drug development targeting metabolic disorders and cancer. Its chiral nature allows for selective targeting of biological pathways, potentially leading to fewer side effects compared to non-chiral counterparts.
Bile Acid Sequestration
Research has indicated that related amine polymers can be utilized as bile acid sequestrants, which are beneficial in managing cholesterol levels and improving gut health. This application underscores the importance of developing derivatives that can interact with bile acids effectively .
Case Studies
- Antidiabetic Activity : A study published in 2022 evaluated a series of chiral compounds similar to this compound for their antidiabetic effects. The results showed significant inhibition of key enzymes involved in glucose metabolism, suggesting potential use as a therapeutic agent for diabetes management .
- Anticancer Research : In another investigation focused on anticancer properties, compounds derived from similar oxirane structures were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .
特性
CAS番号 |
262381-84-0 |
|---|---|
分子式 |
C20H28N2O6 |
分子量 |
392.4 g/mol |
IUPAC名 |
ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 |
InChIキー |
VRFYYTLIPKHELT-ULQDDVLXSA-N |
SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
正規SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JPM-OEt; JPM OEt; JPMOEt; JPM-565 Ethyl ester; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















